Rigosertib sodium, also known as ON 01910.Na, is a novel small molecule with significant potential in the treatment of various malignancies, particularly myelodysplastic syndromes (MDS) and solid tumors. As a dual inhibitor, it targets key signaling pathways, namely the phosphoinositide 3-kinase (PI3K) and polo-like kinase 1 (Plk1) pathways, which are crucial in the regulation of the cell cycle and tumor progression234. The compound has been evaluated in several clinical trials, demonstrating promising efficacy and a manageable safety profile12348.
Rigosertib has shown encouraging results in treating lower risk MDS patients, with a significant proportion achieving transfusion independence1. It is well tolerated, with manageable urinary toxicity being the most common side effect1. The drug's activity in MDS is also linked to its ability to modulate genomic methylation profiles, suggesting a potential for patient pre-selection based on these biomarkers1. In higher risk MDS, rigosertib has been reported to induce apoptosis and inhibit proliferation of CD34+ cells from MDS patients, with minimal effects on normal cells4. It selectively ameliorates multiple dysregulated signaling pathways, including the Akt-PI3K and Wnt pathways, and activates the SAPK/JNK and P53 pathways in high-grade MDS4.
In advanced solid malignancies, rigosertib has demonstrated antitumor activity, particularly in head and neck squamous cell carcinomas (SCCs), with one complete response and one partial response observed26. The recommended phase II dose for oral rigosertib is 560 mg twice daily, with urinary toxicity being the dose-limiting factor2. Molecular biomarkers such as PI3K pathway activation, inactivated p53, and alterations in the Wnt/β-catenin pathway have been suggested as potential indicators of response2.
Rigosertib has also been explored for its anti-inflammatory and anti-fibrotic effects in a colitis mouse model. It was found to protect against colitis-associated intestinal fibrosis and inflammation by regulating the PI3K/AKT and NF-κB signaling pathways7.
In cervical carcinoma, rigosertib has been compared to cisplatin as a radiosensitizer and was found to be more effective in vitro and in vivo, causing a longer tumor growth delay and inducing a higher degree of DNA damage9.
Rigosertib has been studied for its anti-tumor responses in colorectal cancer (CRC), where it inhibits the Ras signaling pathway. It was found to be more effective in dedifferentiated CRC cell types and in cells with mutations in KRAS or its downstream effectors. Rigosertib also inhibited angiogenesis and metastatic behavior in CRC cells10.
Sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate is a complex organic compound that belongs to the class of sulfonamides and is characterized by its unique structure and potential applications in various fields. This compound is synthesized through specific chemical reactions that involve multiple steps, leading to its formation from simpler precursors.
This compound can be derived from the reaction of 2-methoxy-5-nitrophenol with various reagents, including sulfonylmethyl derivatives and acetic acid derivatives. The synthesis often requires controlled conditions to achieve desired yields and purity levels.
Sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate can be classified as:
The synthesis of sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate typically involves several key steps:
The reaction conditions such as temperature, pH, and solvent choice are critical for achieving high yields and purity. For instance, reactions may be conducted in polar aprotic solvents under reflux conditions to facilitate solubility and reactivity.
The molecular structure of sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate can be represented as follows:
The InChI key for this compound is KXKCTSZYNCDFFG-UHFFFAOYSA-N
, which provides a unique identifier for its molecular structure.
Sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate can participate in various chemical reactions:
The kinetics of these reactions can vary significantly based on environmental factors such as pH and temperature, impacting both yield and product stability.
The mechanism of action for sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate primarily involves its interaction with biological targets:
Quantitative studies on binding affinities and inhibition constants are necessary to fully understand its biological efficacy.
Sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate has several potential applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3